molecular formula C6H8N2O4 B164301 2-(3,5-dioxopiperazin-1-yl)acetic Acid CAS No. 127510-13-8

2-(3,5-dioxopiperazin-1-yl)acetic Acid

Cat. No. B164301
CAS RN: 127510-13-8
M. Wt: 172.14 g/mol
InChI Key: FKJYBACGKOHVIN-UHFFFAOYSA-N
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Description

2-(3,5-dioxopiperazin-1-yl)acetic acid, also known as glutarimide acetic acid, is a heterocyclic organic compound that contains a piperazine ring with two ketone groups and an acetic acid group attached to it. This compound has gained significant attention in the scientific community due to its various applications in research and development.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxopiperazin-1-yl)acetic acid is not fully understood, but it is believed to act as a nucleophile and form covalent adducts with proteins. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are essential for cellular processes.
Biochemical and Physiological Effects:
2-(3,5-dioxopiperazin-1-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis, inhibit cell proliferation, and modulate the immune response. This compound has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-dioxopiperazin-1-yl)acetic acid in lab experiments include its ease of synthesis, stability, and versatility in various applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 2-(3,5-dioxopiperazin-1-yl)acetic acid. One potential direction is the synthesis of novel compounds based on its structure for use as potential drug candidates. Another direction is the study of its interactions with proteins and the identification of new drug targets. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 2-(3,5-dioxopiperazin-1-yl)acetic acid is a heterocyclic organic compound with various applications in scientific research. Its ease of synthesis and versatility make it a valuable tool for the development of new drugs and the study of biological systems. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

2-(3,5-dioxopiperazin-1-yl)acetic acid can be synthesized through the reaction of 2-(3,5-dioxopiperazin-1-yl)acetic Acid and chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-(3,5-dioxopiperazin-1-yl)acetic acid as the final product.

Scientific Research Applications

2-(3,5-dioxopiperazin-1-yl)acetic acid has various applications in scientific research, including the synthesis of novel compounds and the study of biological systems. This compound has been used in the development of new drugs, such as antiviral and anticancer agents. It has also been utilized in the study of protein-protein interactions and the identification of potential drug targets.

properties

IUPAC Name

2-(3,5-dioxopiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-4-1-8(3-6(11)12)2-5(10)7-4/h1-3H2,(H,11,12)(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJYBACGKOHVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403323
Record name (3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dioxopiperazin-1-yl)acetic Acid

CAS RN

127510-13-8
Record name (3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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